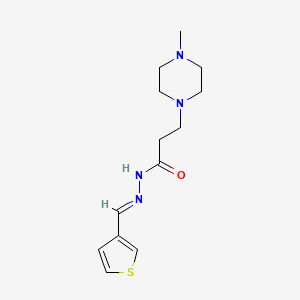

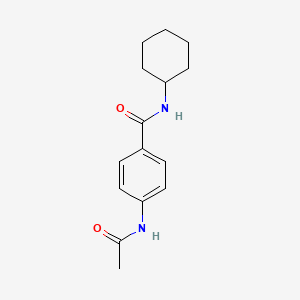

N-(2-cyano-4,5-diethoxyphenyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A study reported the design, synthesis, and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives, highlighting the synthesis process and the significance of the isonicotinoyl moiety on the inhibition potency of the compounds against xanthine oxidase. The most potent compound showed considerable effectiveness, suggesting a promising approach for therapeutic applications (Ting-jian Zhang et al., 2017).

Molecular Structure Analysis

The crystal structures of Schiff bases related to isonicotinamide demonstrate how the molecular configuration and interactions influence the properties of the compounds. These structures reveal the trans configurations and various intermolecular hydrogen bonds, providing insights into the molecular structure analysis of related compounds (Desuo Yang, 2007).

Chemical Reactions and Properties

Research on the cyclization reactions of 1,2-bis(2-cyanophenyl)propionitriles sheds light on the formation of novel structures and the reactivity of carbanions, which are crucial for understanding the chemical reactions and properties of similar compounds (K. Ando et al., 1974).

Physical Properties Analysis

The synthesis and crystal structure determination of compounds related to N-(2-cyano-4,5-diethoxyphenyl)isonicotinamide reveal their potential as xanthine oxidoreductase inhibitors. These studies offer valuable information on the physical properties, such as crystal formation and stability, which are essential for the development of therapeutic agents (Mingzhang Gao et al., 2017).

Chemical Properties Analysis

The study on the nonpolymeric hydrogelator derived from N-(4-pyridyl)isonicotinamide provides insights into the chemical properties, specifically the gelation capabilities and the influence of molecular structure on these properties. This research highlights the unique characteristics and potential applications of such compounds (D. Kumar et al., 2004).

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

- Cyclisation and Spirocyclic Compound Formation : Isonicotinamides carrying certain substituents undergo cyclisation induced by an electrophile, giving spirocyclic or doubly spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised (H. Brice & J. Clayden, 2009).

- Green Chemistry in Catalysis : A green and efficient method for the preparation of pyranopyrazoles utilizes isonicotinic acid as a dual and biological organocatalyst, underlining the role of isonicotinamide derivatives in facilitating environmentally friendly chemical reactions (M. Zolfigol et al., 2013).

Pharmaceutical Applications

- Antimicrobial Activity : Novel 1,2,3-triazole derivatives, using click chemistry, were prepared and showed significant activity against Mycobacterium tuberculosis strain H37Rv, demonstrating the potential of isonicotinamide derivatives in treating mycobacterial infections (N. Boechat et al., 2011).

- Anticonvulsant Agents : N-substituted-3-chloro-2-azetidinone derivatives were synthesized, showing potential as anticonvulsant agents, highlighting the therapeutic applications of isonicotinamide derivatives in neurology (Hozaifa Hasan et al., 2011).

Material Science and Nanotechnology

- Nanodiamond Functionalization : Detonation nanodiamond was functionalized with aminophenylboronic acid for the selective capture of glycoproteins, indicating the use of isonicotinamide derivatives in enhancing nanomaterials for biological applications (W. Yeap et al., 2008).

properties

IUPAC Name |

N-(2-cyano-4,5-diethoxyphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-3-22-15-9-13(11-18)14(10-16(15)23-4-2)20-17(21)12-5-7-19-8-6-12/h5-10H,3-4H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOBJTNPTQXLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=NC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5593171.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5593179.png)

![N-[(3S*,4R*)-1-(4-biphenylylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5593204.png)

![7-[(2,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5593207.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5593217.png)